Desglucocheirotoxin
Description
Structure
2D Structure
Properties
IUPAC Name |
5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,14-15,17-20,22-25,32-36H,3-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULMNSIAKWANQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Desglucocheirotoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034362 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
508-75-8, 5822-57-1 | |
| Record name | Convallatoxin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Desglucocheirotoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034362 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
188 - 189 °C | |
| Record name | Desglucocheirotoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034362 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Production of Desglucocheirotoxin
Plant Sources and Distribution of Desglucocheirotoxin (B1258264)
This compound has been identified in several plant species, indicating its distribution across different plant families.
Convallaria majalis, commonly known as Lily of the Valley, is a significant source of this compound. nih.govnaturalproducts.net This plant contains a variety of cardiac glycosides, with this compound being one of the notable compounds. researchgate.netherbalreality.com Its presence in C. majalis has been confirmed through various phytochemical analyses. nih.govscispace.com The concentration of this compound in Lily of the Valley can range from 3% to 15% of the total cardiac glycoside content. researchgate.netherbalreality.com
This compound is also found in Erysimum cheiri (syn. Cheiranthus cheiri), commonly known as Wallflower. nih.govspektrum.de This species contains several cardiac glycosides, including this compound. spektrum.de Another documented source is Antiaris toxicaria, a tree species from which the compound has been isolated. nih.govnaturalproducts.netresearchgate.netbidd.group The latex of Antiaris toxicaria is known to contain a complex mixture of cardenolides, with this compound being one of the identified constituents. researchgate.netcolab.ws
Beyond the primary sources, this compound has been reported in other plant species as well. It is a constituent of plants in the genus Adonis, such as Adonis vernalis. scribd.comgoogle.com Additionally, research has pointed to its presence in Erysimum diffusum. researchgate.net The compound has also been identified in the context of broader phytochemical screenings of various plant families, including the Brassicaceae and Moraceae. researchgate.netcannalib.eu
Erysimum cheiri and Antiaris toxicaria as Sources
Tissue-Specific Localization and Accumulation Patterns
The distribution of secondary metabolites like this compound within a plant is often not uniform, with specific tissues accumulating higher concentrations. While detailed studies on the precise tissue-specific localization of this compound are not extensively available, general principles of cardiac glycoside distribution in plants suggest that these compounds are often found in vacuoles of cells in various tissues, including leaves, seeds, and latex. dokumen.pub
In Antiaris toxicaria, for instance, this compound is notably present in the latex. researchgate.netcolab.ws For Convallaria majalis, the aerial parts, including the leaves and flowers, are known to contain cardiac glycosides. herbalreality.com In Erysimum cheiri, the seeds are a known repository for these compounds. cannalib.eu The localization in these specific tissues can be a defense mechanism against herbivores.
Research into the localization of other plant compounds, such as gibberellins (B7789140) in aspen, has utilized techniques like tangential sectioning and gene expression analysis to pinpoint areas of biosynthesis and accumulation, for example, in the expanding xylem. nih.gov Similar methodologies could be applied to gain a more precise understanding of this compound localization. The transport of precursors between different tissues, such as from the phloem to the xylem, is also a possibility in the biosynthetic pathway. nih.gov
Environmental and Physiological Factors Influencing Natural Production
The production of secondary metabolites in plants, including this compound, is influenced by a variety of environmental and physiological factors. maxapress.com These factors can affect the plant's growth, development, and metabolic pathways, ultimately impacting the concentration and composition of these compounds. maxapress.com
Environmental Factors:
Light: Light intensity and photoperiod are critical for photosynthesis, the primary source of energy and carbon skeletons for secondary metabolite production. maxapress.commdpi.com
Soil Composition and Nutrients: The availability of nutrients in the soil is crucial for various metabolic processes, including the biosynthesis of glycosides. maxapress.commdpi.com
Biotic Stress: Attacks by herbivores or pathogens can trigger the production of defense-related compounds like cardiac glycosides. maxapress.com
Physiological Factors:
Plant Development Stage: The concentration of secondary metabolites can vary depending on the age and developmental stage of the plant.
Hormonal Regulation: Plant hormones play a significant role in regulating growth and development, which can indirectly affect the production of secondary metabolites.
While specific studies detailing the precise impact of these factors on this compound production are limited, the general principles of plant ecophysiology suggest a strong correlation. For instance, studies on other organisms have shown that factors like diet can influence the metabolome, including the presence of bioactive compounds. researchgate.netresearchgate.net
Biosynthetic Pathways and Molecular Regulation of Desglucocheirotoxin
Precursor Identification and Elucidation of Biosynthetic Intermediates
The biosynthesis of Desglucocheirotoxin (B1258264), like other cardenolides, originates from the isoprenoid pathway, utilizing common sterol building blocks. The elucidation of its specific precursors and intermediates has been a subject of significant research, relying on techniques that trace the metabolic fate of labeled compounds.
Role of Progesterone (B1679170) as a Biosynthetic Precursor
Progesterone is a critical intermediate in the biosynthetic pathway of cardenolides. researchgate.net Its role has been established through studies in various cardenolide-producing plants, such as those from the Digitalis genus. researchgate.netnih.gov Research indicates that the biosynthesis proceeds from cholesterol to pregnenolone (B344588), which is then converted to progesterone. nih.govfrontiersin.org This conversion is a pivotal step, positioning progesterone as a key precursor molecule. journalijar.com
Tracer Studies in this compound Biosynthesis
Tracer studies have been fundamental in mapping the biosynthetic route to cardenolides. thieme-connect.com These experiments typically involve administering a precursor molecule labeled with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), to the producing organism or a relevant tissue culture. By tracking the incorporation of the label into downstream metabolites, researchers can definitively establish precursor-product relationships.
A foundational study in Digitalis lanata demonstrated the incorporation of tritium-labeled progesterone (progestrone-7alpha-³H) and pregnenolone (pregnenolone-7alpha-³H) into various cardenolides, including digitoxigenin. nih.gov The successful conversion proved that both pregnenolone and progesterone serve as precursors. nih.gov The study also confirmed the conversion of pregnenolone to progesterone within the same plant system, solidifying the sequence of the early steps in the pathway. nih.gov While specific tracer studies on this compound itself are not detailed in the available literature, the well-established pathway in closely related compounds from other species provides a robust model for its formation.
Enzymatic Machinery Involved in this compound Formation
The conversion of basic sterol precursors into the complex structure of this compound is orchestrated by a suite of specialized enzymes. These biocatalysts perform specific chemical transformations, including hydroxylations, dehydrogenations, reductions, and glycosylations, that build the final molecule.
Recent research has identified several key enzyme families that are crucial for cardenolide biosynthesis:
Cytochrome P450 Monooxygenases (P450s): These enzymes are vital for various oxidative steps. Notably, enzymes from the CYP87A family have been identified as sterol side-chain cleavage enzymes (P450scc), catalyzing the first committed step in the pathway: the conversion of cholesterol and other phytosterols (B1254722) into pregnenolone. mpg.deresearchgate.netnih.gov Later in the pathway, other P450s, such as CYP716A418, are involved in hydroxylation of the steroid core. nih.govresearcher.life
3β-Hydroxysteroid Dehydrogenase/Isomerase (3β-HSD): This enzyme is responsible for the conversion of pregnenolone to progesterone, a critical step that involves both oxidation and isomerization. nih.govresearcher.liferesearchgate.net
Progesterone 5β-Reductase (P5βR): This enzyme catalyzes the stereospecific reduction of the A/B ring junction of the steroid nucleus. researcher.life This step is crucial as the resulting cis-fusion of these rings is a characteristic structural feature of many biologically active cardenolides and is essential for their toxicity. researchgate.netnih.gov
2-Oxoglutarate-Dependent Dioxygenases (2OGDs): The characteristic 14β-hydroxylation, a hallmark of all cardenolides required for their bioactivity, was a long-standing mystery. biorxiv.org Recent studies in Erysimum have identified 2OGDs as the enzymes responsible for this critical step, as well as for the subsequent 21-hydroxylation of the pregnane (B1235032) intermediate. biorxiv.org
Glucosyltransferases (GTs): In the final stages of biosynthesis, GTs are responsible for attaching sugar moieties to the steroid aglycone. This glycosylation step significantly impacts the solubility, stability, and bioavailability of the final cardiac glycoside. thieme-connect.com
The coordinated action of these enzyme families, as detailed in the table below, results in the formation of the this compound molecule.
| Enzyme Class | Specific Enzyme Example | Role in Cardenolide Biosynthesis | Reference(s) |
| Cytochrome P450 | CYP87A family | Catalyzes the conversion of sterols to pregnenolone (side-chain cleavage). | mpg.de, researchgate.net, nih.gov |
| 3β-Hydroxysteroid Dehydrogenase | Ec3βHSD | Converts pregnenolone to progesterone. | nih.gov, biorxiv.org |
| Progesterone 5β-Reductase | EcP5βR2, P5βR | Catalyzes the 5β-reduction of the steroid A/B rings, creating a cis-juncture. | nih.gov, biorxiv.org, researchgate.net |
| 2-Oxoglutarate-Dependent Dioxygenase | CARD5, CARD6 | Catalyzes 14β-hydroxylation and 21-hydroxylation of the steroid core. | biorxiv.org |
| Glucosyltransferase | - | Attaches sugar units to the steroid aglycone in the final steps. | thieme-connect.com |
Genetic Basis and Transcriptomic Analysis of Biosynthetic Enzymes
The identification of the enzymes involved in this compound biosynthesis has been greatly accelerated by modern genomic and transcriptomic approaches. By analyzing the full set of expressed genes (the transcriptome) in cardenolide-producing plants, scientists can identify candidate genes that are likely involved in the pathway. nih.gov
A common strategy involves comparative transcriptomics, where gene expression is compared between high- and low-cardenolide producing species, different tissues, or plants under conditions that induce defense compound production. nih.govbiorxiv.org Genes that are highly expressed in correlation with cardenolide accumulation are flagged as strong candidates for biosynthetic enzymes. For example, this approach successfully identified key P450s and 2OGDs in Erysimum. biorxiv.org
Recently, a high-quality, chromosome-level genome of Antiaris toxicaria, a known producer of this compound, was assembled. researchgate.netnih.gov This genomic resource, combined with transcriptome data from various tissues, was developed specifically to enhance the understanding of how medicinal compounds like cardiac glycosides are synthesized in this plant. researchgate.net Such resources are invaluable for pinpointing the specific gene clusters and regulatory networks that govern this compound production. High-throughput sequencing of RNA from plants like Digitalis purpurea has also been used to predict the sequences of enzymes in the cardiac glycoside pathway. mdpi.com
De Novo Synthesis Pathways Versus Translocation Mechanisms
The biosynthesis of cardenolides like this compound is a de novo process, meaning they are synthesized from simple metabolic precursors within the plant. frontiersin.orgresearchgate.net The pathway begins with cholesterol, which is itself built through the mevalonate (B85504) pathway, and proceeds through a series of enzymatic modifications to create the final complex structure. frontiersin.orgresearchgate.net
However, the site of synthesis is not always the same as the site of storage. There is significant evidence for the translocation of cardiac glycosides within the plant. nih.gov Studies in Digitalis and Erysimum have shown that while the primary site of de novo biosynthesis is in the mesophyll cells of leaves, the resulting cardenolides are then transported to other parts of the plant, including the roots and reproductive tissues like flowers and seeds. nih.gov
Interestingly, tissues that are incapable of de novo synthesis can still perform modifications on transported cardenolides. For instance, root cells of Digitalis, which cannot synthesize the core molecule, possess the enzymes to alter the structure of cardenolides that are transported to them. nih.gov This demonstrates a sophisticated system of synthesis, transport, and subsequent modification, allowing the plant to distribute its chemical defenses strategically.
Comparative Biosynthesis Across Producing Organisms
The ability to synthesize cardiac glycosides is not limited to a single lineage of plants. In fact, this complex biosynthetic pathway has evolved independently in at least twelve different plant families, a remarkable example of convergent evolution. nih.govcornell.edu These families include the Apocynaceae (e.g., Calotropis), Plantaginaceae (e.g., Digitalis), and Brassicaceae (e.g., Erysimum), all of which have been subjects of comparative biosynthetic studies. mpg.denih.gov
Comparative analyses reveal both conserved features and key differences in the pathways across these diverse organisms. The initial steps, particularly the conversion of sterols to the pregnenolone intermediate via CYP87A enzymes, appear to be a conserved strategy, suggesting a common evolutionary solution to initiating the pathway. mpg.deresearchgate.net
However, variations in downstream enzymes are responsible for the vast structural diversity of cardenolides found in nature. For instance, the stereochemistry of the A/B ring fusion, controlled by 5α- or 5β-reductases, differs between major producing groups. nih.gov Many species in the Apocynaceae family accumulate 5α-cardenolides, whereas 5β-cardenolides are characteristic of the Digitalis genus. nih.gov This enzymatic divergence allows different plant lineages to produce unique suites of defensive compounds, likely as an adaptation to pressure from specific herbivores. nih.gov
Molecular and Cellular Mechanisms of Desglucocheirotoxin Action
Interaction with Na+/K+-ATPase (Sodium-Potassium Pump)
The Na+/K+-ATPase, or sodium-potassium pump, is a transmembrane protein essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane. nih.gov It achieves this by actively pumping three Na+ ions out of the cell and two K+ ions into the cell for each molecule of ATP hydrolyzed. nih.govresearchgate.net This process is fundamental for numerous physiological functions, including maintaining cell volume, neuronal excitability, and the transport of other solutes. nih.gov
Specificity and Binding Kinetics at the Na+/K+-ATPase
Desglucocheirotoxin (B1258264), as a cardiac glycoside, specifically targets and inhibits the Na+/K+-ATPase. scispace.comnih.gov The binding site for cardiac glycosides is located on the extracellular side of the alpha-subunit of the pump. au.dk This interaction locks the enzyme in a specific conformation (the E2-P state), preventing its normal cycle of ion transport. researchgate.netuni-konstanz.de While detailed kinetic studies specifically for this compound's binding are not extensively documented in the available research, the mechanism is known to be high-affinity. au.dk The binding of cardiac glycosides like this compound inhibits the pump's ATPase activity, thereby halting the transport of Na+ and K+ ions. scispace.com
Consequences of Na+/K+-ATPase Inhibition on Ion Gradients
The inhibition of the Na+/K+-ATPase by this compound has direct and significant consequences on the ionic composition of the cell. The primary effect is the dissipation of the normal Na+ and K+ gradients. This leads to an increase in the intracellular concentration of Na+ and a decrease in the intracellular concentration of K+. scispace.comnih.gov
The elevated intracellular Na+ concentration alters the function of other ion transporters, notably the Na+/Ca2+ exchanger. This exchanger normally uses the steep Na+ gradient to extrude calcium (Ca2+) from the cell. As the intracellular Na+ level rises, the driving force for this exchange diminishes, leading to a secondary increase in the intracellular Ca2+ concentration. researchgate.net This elevation in intracellular Ca2+ is a critical event that contributes to the downstream signaling effects of the compound. researchgate.net
| Ion | Effect of Na+/K+-ATPase Inhibition | Consequence |
| Sodium (Na+) | Concentration increases inside the cell. | Alters electrochemical gradient, affects other ion transporters. nih.gov |
| Potassium (K+) | Concentration decreases inside the cell. | Affects resting membrane potential. nih.gov |
| Calcium (Ca2+) | Concentration increases inside the cell. | Acts as a second messenger, activating various signaling pathways. researchgate.net |
Downstream Cellular Signaling Pathway Modulation
Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer. nih.govfrontiersin.org By binding to the pump, this compound can trigger intracellular signaling cascades independently of the changes in ion concentrations, although these are often linked. nih.gov
Activation of Signal Transduction Cascades
The binding of cardiac glycosides to the Na+/K+-ATPase can activate several key signaling pathways that are crucial for cell growth, proliferation, and survival. nih.govfrontiersin.org One of the well-documented cascades involves the activation of the non-receptor tyrosine kinase Src. frontiersin.org The Na+/K+-ATPase exists in a complex with Src, and its inhibition can lead to Src activation. frontiersin.orgsemanticscholar.org
Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), which in turn initiates the Ras-Raf-MEK-ERK (MAPK) signaling pathway. frontiersin.orgnews-medical.net This pathway is a central regulator of many cellular processes. anygenes.comnih.gov Furthermore, inhibition of the Na+/K+-ATPase has been linked to the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, another critical signaling axis that governs cell growth and survival. nih.gov
Regulation of Gene Expression Profiles
The activation of signal transduction cascades, such as the MAPK and PI3K/Akt pathways, ultimately culminates in the regulation of gene expression. wikipedia.orgbyjus.com Activated kinases from these cascades can phosphorylate and activate various transcription factors. anygenes.comsavemyexams.com These activated transcription factors then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, either increasing or decreasing their transcription into messenger RNA (mRNA). nih.govalbert.io The resulting changes in the cell's protein landscape dictate its functional response, which can include the initiation of processes like apoptosis or autophagy. byjus.comalbert.io The specific set of genes affected depends on the cell type and the specific signaling molecules involved. wikipedia.orgnih.gov
Induction of Cellular Processes in Research Models (Non-Clinical)
In non-clinical research settings, this compound has been shown to induce specific cellular processes, primarily in the context of cancer cell lines. These effects are a direct result of the molecular mechanisms described above.
Research on 143B osteosarcoma cells demonstrated that this compound inhibits cell proliferation and induces apoptosis in a concentration-dependent manner. scispace.comnih.gov Apoptosis, or programmed cell death, was observed to be triggered by this compound in a concentration range of 0.080–1 μM. nih.gov This apoptotic induction is associated with the activation of caspases, which are the executive enzymes of this cell death pathway. nih.govnih.gov
In addition to apoptosis, other cardiac glycosides have been shown to induce autophagy, a cellular process of self-digestion and recycling of cellular components. nih.govresearchgate.net It is plausible that this compound may also modulate this process, as autophagy can be triggered by the same signaling pathways, such as the PI3K/Akt/mTOR pathway, that are affected by Na+/K+-ATPase inhibition. nih.gov
Table: Effects of Selected Steroid Glycosides on 143B Osteosarcoma Cells Data sourced from a study analyzing proliferation and apoptotic induction. nih.gov
| Compound | Type | Effect on Proliferation | Apoptotic Induction Concentration Range (μM) |
| This compound | Cardenolide | Inhibition | 0.080 - 1 |
| Evomonoside | Cardenolide | Inhibition | 0.08 - 0.15 |
| Convallatoxol | Cardenolide | Inhibition | 0.080 - 1 |
| Arenobufagin | Bufadienolide | Inhibition | 0.1 - 0.2 |
Inhibition of Cell Proliferation in vitro
Cytostatic drugs function by impeding or halting the growth of cells, primarily by interfering with cell division. therapyselect.de This can be achieved through various mechanisms, including disrupting cellular metabolism or causing DNA damage. therapyselect.de These agents are not localized in their effect but impact the entire organism, with a particular emphasis on rapidly dividing cells. therapyselect.de This characteristic makes them a cornerstone in cancer therapy, where they are used to combat the proliferation of tumor cells. therapyselect.de
The process of cell proliferation is a vital indicator for understanding the mechanisms of genes, proteins, and pathways involved in cell survival or death following exposure to toxic agents. nih.gov Assays that measure cell cytotoxicity and proliferation are standard tools for screening drugs to determine their effects on cell growth or their direct cytotoxic capabilities. nih.gov The regulation of cell proliferation is a complex process involving various signaling pathways. For instance, the epidermal growth factor receptor (EGFR) signaling network is extensive, and its activation can lead to the expression of numerous new genes that stimulate cell proliferation. mdpi.com Similarly, pathways like the Janus kinase/signal transducers and activators of transcription (JAK/STAT) and the Retinoblastoma (RB) pathway play central roles in regulating cell proliferation. mdpi.com Prostaglandin E2 (PGE2), a product of COX-2, is also known to modulate cell proliferation through its interaction with EP receptors and subsequent activation of signaling cascades like the Ras pathway. nih.gov
Apoptotic Induction Mechanisms in Model Cell Lines
Apoptosis, or programmed cell death, is a naturally occurring process essential for development, tissue homeostasis, and defense against disease. nih.gov It can be initiated through two primary routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. wikipedia.org Both pathways ultimately lead to the activation of caspases, a family of proteases that execute the dismantling of the cell. wikipedia.org
The intrinsic pathway is triggered by intracellular stress signals such as DNA damage or the removal of survival factors. thermofisher.com This leads to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic proteins like cytochrome c. cellsignal.comscielo.org.ar In the cytosol, cytochrome c binds with Apoptotic protease activating factor-1 (Apaf-1) and ATP to form the apoptosome, which in turn activates the initiator caspase-9. wikipedia.orgcellsignal.com
The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. wikipedia.orgcellsignal.com This interaction leads to the formation of the death-inducing signaling complex (DISC), which recruits and activates the initiator caspase-8. wikipedia.orgcellsignal.com
Caspases are central to the apoptotic process and exist as inactive pro-enzymes within the cell. nih.gov Their activation is a critical step in the commitment of a cell to apoptosis. Initiator caspases, such as caspase-8 and caspase-9, are activated through proximity-induced dimerization. nih.gov Once activated, these initiator caspases cleave and activate executioner caspases, including caspase-3 and caspase-7. wikipedia.orgcellsignal.com
Activated caspase-3 plays a pivotal role in the final stages of apoptosis by cleaving a variety of cellular substrates. nih.govbio-rad-antibodies.com One key substrate is the inhibitor of caspase-activated DNase (ICAD). wikipedia.org The cleavage of ICAD by caspase-3 releases caspase-activated DNase (CAD), an endonuclease that translocates to the nucleus and degrades chromosomal DNA, leading to the characteristic DNA fragmentation observed in apoptotic cells. wikipedia.org Another important substrate is PARP-1, a nuclear enzyme involved in DNA repair. bio-rad-antibodies.com Its cleavage by caspase-3 inactivates it, preventing DNA repair and further promoting cell death. bio-rad-antibodies.com
The activation of these caspase cascades is a hallmark of apoptosis and can be used to monitor the induction of cell death in response to various stimuli.
| Caspase | Role | Activation Mechanism | Key Substrates |
|---|---|---|---|
| Caspase-8 | Initiator (Extrinsic Pathway) | Recruitment to DISC and proximity-induced dimerization wikipedia.orgcellsignal.com | Executioner caspases (e.g., Caspase-3) |
| Caspase-9 | Initiator (Intrinsic Pathway) | Incorporation into the apoptosome and dimerization cellsignal.com | Executioner caspases (e.g., Caspase-3) |
| Caspase-3 | Executioner | Cleavage by initiator caspases (e.g., Caspase-8, Caspase-9) bio-rad-antibodies.com | ICAD, PARP-1, Lamin A/C cellsignal.combio-rad-antibodies.comwikipedia.org |
| Caspase-7 | Executioner | Cleavage by initiator caspases bio-rad-antibodies.com | Cellular proteins involved in apoptosis |
A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). revvity.comthermofisher.com This potential is a critical indicator of mitochondrial health and is essential for processes like ATP production. bmglabtech.com In healthy cells, the mitochondrial membrane potential is high. bmglabtech.com However, upon receiving apoptotic stimuli, the mitochondrial outer membrane becomes permeable, leading to a loss of this potential. thermofisher.com
This disruption is often associated with the opening of the mitochondrial permeability transition pore (MPTP). thermofisher.com The loss of membrane potential leads to the release of pro-apoptotic factors from the intermembrane space into the cytosol, including cytochrome c. nih.govscielo.org.ar The release of these factors is a point of no return for the cell, committing it to the apoptotic pathway. scielo.org.ar The measurement of mitochondrial membrane potential is therefore a widely used method to assess early-stage apoptosis. revvity.com Fluorescent dyes like JC-1 are commonly used for this purpose, as they exhibit a fluorescence shift from red to green upon depolarization of the mitochondrial membrane. revvity.com
Caspase Activation Pathways
Autophagy Modulation
Autophagy is a cellular self-degradation process that plays a complex and often dual role in cancer. frontiersin.orgnih.gov It can act as a tumor suppressor in the early stages of cancer development by removing damaged organelles and proteins, thereby maintaining cellular homeostasis and preventing mutations. nih.govmdpi.com However, in established tumors, autophagy can promote cancer cell survival under stressful conditions such as nutrient deprivation or hypoxia, which are common within the tumor microenvironment. nih.govnih.gov This pro-survival role can contribute to resistance to cancer therapies. mdpi.commdpi.com
The regulation of autophagy is intricate, involving key signaling pathways such as the mTOR and AMPK pathways. frontiersin.orgnih.gov The mTOR pathway generally inhibits autophagy, while the AMPK pathway, often activated by cellular stress, promotes it. frontiersin.orgnih.gov The context-dependent nature of autophagy's role in cancer means that both inducing and inhibiting autophagy are being explored as therapeutic strategies. frontiersin.orgmdpi.com For instance, inducing autophagy has been shown to sensitize some cancer cells to chemotherapy, while inhibiting it may be beneficial in tumors that rely on autophagy for survival. frontiersin.org
Selective Action in Diverse Cell Models
A critical aspect of cancer therapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. mdpi.com Cancer cells often exhibit higher metabolic rates and increased basal levels of reactive oxygen species (ROS) compared to normal cells, which can make them more vulnerable to certain therapeutic agents. mdpi.com
The concept of a "therapeutic window" refers to the concentration range of a drug that is effective against cancer cells without causing excessive toxicity to normal cells. nih.gov Some compounds demonstrate selective cytotoxicity, meaning they are more toxic to cancer cells than to normal cells. nih.govunict.it This selectivity can arise from various factors, including differences in cellular uptake of the drug, higher levels of oxidative stress in cancer cells, or the overexpression of specific targets in cancer cells. unict.it For example, some compounds have been shown to be selectively toxic to cancer cells by exploiting their higher levels of copper and subsequent increased oxidative stress. unict.it The selectivity index (SI) is a quantitative measure used to express the cytotoxic selectivity of a compound against cancer cells versus normal cells, with a higher SI value indicating greater selectivity. brieflands.com
Structure Activity Relationship Sar Studies of Desglucocheirotoxin
Characterization of the Steroidal Aglycone Moiety and its Contribution to Activity
The core of desglucocheirotoxin (B1258264) is a steroid aglycone, or genin, named strophanthidin (B154792). This aglycone is responsible for the compound's intrinsic pharmacological activity. phcogrev.comnuph.edu.ua Its structure possesses several features that are indispensable for potent Na+/K+-ATPase inhibition.
Key Structural Features of the Strophanthidin Aglycone:
Steroid Nucleus: The tetracyclic steroid core has a characteristic cis-trans-cis fusion between its A/B, B/C, and C/D rings, respectively. This specific spatial arrangement is considered essential for high activity. nuph.edu.uaamu.edu.az Glycosides with a cis-fused A/B ring system are generally more active. amu.edu.az
Unsaturated Lactone Ring: Attached at the C-17 position is a five-membered α,β-unsaturated lactone ring (a butenolide). This feature is a hallmark of cardenolides and is crucial for binding to the Na+/K+-ATPase. nih.govuconn.edu Saturation of the double bond in this ring or opening the ring leads to a significant loss of biological activity. amu.edu.az
Hydroxyl Groups: Strophanthidin features hydroxyl (-OH) groups at the C-3, C-5, and C-14 positions. The 3β-OH is the site of glycosylation, while the 14β-OH is also critical for activity. nuph.edu.ua
C-19 Aldehyde Group: Strophanthidin is distinguished by an aldehyde group (-CHO) at the C-10 position (linked via C-19). Comparative studies have shown that modifications at this position significantly impact potency. For instance, the reduction of the C-19 aldehyde in strophanthidin to a primary alcohol (to form strophanthidol) can lead to a several-fold increase in activity, suggesting the aldehyde may not be optimal for potency. core.ac.uk
The aglycone itself, while containing the necessary pharmacophore, is significantly less potent than its glycosylated form, this compound. This highlights the synergistic role of the sugar moiety in achieving high-affinity binding and efficacy. core.ac.uk
| Structural Feature | Position | Contribution to Activity | Reference |
|---|---|---|---|
| A/B Ring Fusion | - | cis-fusion is critical for optimal activity. | amu.edu.az |
| C/D Ring Fusion | - | cis-fusion is a required element for cardiotonic activity. | nuph.edu.ua |
| Hydroxyl Group | 3β | Site for glycosidic linkage, which enhances potency and modulates pharmacokinetics. | nuph.edu.ua |
| Hydroxyl Group | 14β | Essential for high-affinity binding to Na+/K+-ATPase. | nuph.edu.ua |
| Unsaturated Lactone | 17β | Crucial for receptor binding and biological effect; saturation or ring-opening abolishes activity. | amu.edu.azuconn.edu |
| Aldehyde Group | 10β (C-19) | Modulates potency; reduction to an alcohol can increase activity. | core.ac.uk |
Role of Glycosidic Linkages and Sugar Moieties in Biological Activity
The functions of the sugar moiety include:
Enhancing Potency: The addition of a sugar can increase binding affinity for the Na+/K+-ATPase by orders of magnitude compared to the aglycone alone. core.ac.uknih.gov For example, the presence of L-rhamnose on ouabagenin (B150419) (forming ouabain) increases the apparent affinity by more than 25-fold. nih.gov
Modulating Pharmacokinetics: Sugars increase the water solubility of the molecule, which affects its absorption, distribution in the body, and duration of action. nih.govnuph.edu.ua
Influencing Receptor Binding: The type of sugar, its stereochemistry, and the nature of the glycosidic linkage can influence how the molecule docks into the binding site of the Na+/K+-ATPase. nih.govresearchgate.net Studies on digitoxin (B75463) analogs have shown that monosaccharides with α-L-rhamnose and α-L-amicetose stereochemistry confer excellent activity. nih.gov The sugar is believed to act as a "latch," helping to close the extracellular access pathway of the enzyme once the glycoside is bound. nih.gov
Comparative studies of cardiac glycosides have demonstrated the profound impact of the sugar. For instance, replacing the three-sugar chain of digitoxin with a single rhamnose residue (as in evomonoside) still results in a potent inhibitor, indicating the nature of the sugar is a key determinant of affinity. nih.gov The α-L configuration of the rhamnose in this compound is a recurring motif in highly active cardiac glycosides. nih.gov
Impact of Stereochemistry on Molecular Interactions and Potency
Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of the biological activity of this compound. Specific configurations in both the steroid aglycone and the sugar moiety are required for effective interaction with the Na+/K+-ATPase receptor. amu.edu.azpnas.org
Steroid Core Stereochemistry: As mentioned, the cis-fusion of the A/B and C/D rings creates a specific U-shaped or "bent" conformation. This shape is complementary to the binding site on the Na+/K+-ATPase. Any alteration that flattens the molecule, such as a trans-fusion at these junctions, typically leads to a dramatic loss of activity. nuph.edu.ua Furthermore, the hydroxyl group at C-3 and the lactone ring at C-17 must be in the β-orientation (projecting "up" from the steroid plane) for proper binding. nuph.edu.ua
Design and Synthesis of this compound Analogs for SAR Probing
To systematically probe the SAR of this compound, medicinal chemists design and synthesize structural analogs where specific parts of the molecule are altered. nih.gov While specific synthetic reports for this compound analogs are sparse, the strategies used for other cardiac glycosides are directly applicable and provide a clear blueprint for SAR exploration. pnas.orgnih.gov
Common Synthetic Strategies for SAR Studies:
Modification of the Sugar Moiety:
De Novo Synthesis: Modern asymmetric synthesis allows for the creation of a diverse array of stereochemically distinct sugar units from simple achiral starting materials. nih.govnih.gov These can then be attached to the strophanthidin aglycone.
Glycosylation Methods: Palladium-catalyzed glycosylation is a key reaction that enables the stereospecific coupling of a sugar donor to the 3β-hydroxyl of the aglycone. nih.gov
Side-Chain Modification: The substituents on the sugar can be modified. For example, creating analogs with different alkyl groups at the C5' position of the sugar has been used to study how steric bulk in this region affects activity. nih.gov
Modification of the Glycosidic Linkage:
Neoglycorandomization: To overcome the potential instability of the natural O-glycosidic bond, chemists have developed "neoglycosides." In this approach, the C3-hydroxyl is converted to an oxime, which then forms a more stable neoglycosidic bond with various sugars. This allows for the exploration of a wider range of sugar analogs and also the study of the C3 stereochemistry's importance (3α vs. 3β). pnas.orgresearchgate.net
Modification of the Aglycone:
Standard organic synthesis reactions can be used to modify functional groups on the strophanthidin core, such as reducing the C-19 aldehyde or altering the hydroxyl groups, to assess their contribution to activity. core.ac.uk
These synthetic efforts allow researchers to systematically map the functional requirements of each part of the this compound molecule, guiding the design of new compounds with potentially improved potency or selectivity. nih.gov
Computational Approaches to SAR Prediction (e.g., Molecular Docking)
Computational methods, particularly molecular docking, are powerful tools for understanding and predicting the SAR of cardiac glycosides like this compound. researchgate.netmdpi.com Molecular docking simulates the interaction between a ligand (this compound) and its protein target (Na+/K+-ATPase) to predict the preferred binding orientation and affinity. rjpharmacognosy.irthesciencein.org
Mechanism of Docking Studies:
A high-resolution 3D crystal structure of the target protein, Na+/K+-ATPase, is obtained from a protein data bank. nih.gov
A 3D model of this compound is generated.
A docking algorithm places the ligand into the defined binding site on the protein in numerous possible conformations and orientations.
A scoring function calculates the binding energy for each pose, with lower (more negative) energy values indicating a more favorable interaction. rjpharmacognosy.ir
Insights from Docking:
Rationalizing SAR: Docking can explain experimental SAR data at an atomic level. For example, it can show how a specific hydroxyl group on the steroid or sugar forms a critical hydrogen bond with an amino acid residue in the binding pocket. researchgate.net It can also visualize how unfavorable steric clashes from a bulky substituent might decrease binding affinity. mdpi.com
Predicting Activity: Docking can be used to screen virtual libraries of hypothetical this compound analogs before they are synthesized, helping to prioritize the most promising candidates for synthesis and biological testing. thesciencein.org
Identifying Key Interactions: Studies on related cardiac glycosides have identified key interactions within the Na+/K+-ATPase binding site, including hydrogen bonds with residues like Gln119 and Asp129 and numerous hydrophobic interactions that stabilize the steroid core within the pocket. mdpi.comresearchgate.net this compound is predicted to engage in a similar set of interactions.
| Molecular Region | Type of Interaction | Interacting Protein Residues (Examples) | Reference |
|---|---|---|---|
| Lactone Ring (C17) | Hydrogen Bonding / Polar | Thr797, Gln111, Asn122 | mdpi.comresearchgate.net |
| Steroid Core | Hydrophobic / van der Waals | Ile323, Phe783, Leu793 | mdpi.comresearchgate.net |
| 14β-OH Group | Hydrogen Bonding | Glu327 | researchgate.net |
| Sugar Moiety (e.g., Rhamnose) | Hydrogen Bonding / Polar | Gln119, Asp129, Glu112 | mdpi.com |
Analytical and Methodological Approaches for Desglucocheirotoxin Research
Extraction and Purification Techniques for Research-Grade Desglucocheirotoxin (B1258264)
Obtaining pure this compound is a critical first step for any research endeavor. The process typically begins with the extraction of the compound from its natural source, often plant material. jst.go.jp A common initial step involves the use of organic solvents to extract a crude mixture of glycosides. jst.go.jpmdpi.com
Following extraction, a series of purification steps are necessary to isolate this compound from other closely related compounds. Chromatographic techniques are central to this process. biobasic.comlabinsights.nl Column chromatography, using stationary phases like silica (B1680970) gel or alumina (B75360), is frequently employed for the initial separation of the crude extract. jst.go.jp Further purification can be achieved through more advanced chromatographic methods.
The quality of the final product is paramount, and "research-grade" implies a high level of purity. takarabio.com This is typically confirmed by analytical techniques that can detect and quantify impurities. moravek.com The goal is to obtain a sample of this compound that is suitable for sensitive analytical and biological assays. takarabio.com
Table 1: Overview of Extraction and Purification Techniques
| Technique | Purpose | Typical Implementation |
| Solvent Extraction | Initial recovery of crude glycosides from the source material. | Maceration or percolation with solvents like chloroform (B151607) or methanol. jst.go.jpmdpi.com |
| Column Chromatography | Initial separation of this compound from other compounds. | Use of silica gel or alumina as the stationary phase with a gradient of solvents. jst.go.jp |
| Preparative HPLC | High-resolution purification to achieve research-grade purity. | Utilization of a semi-preparative or preparative column to isolate the target compound. |
| Crystallization | Final purification step to obtain a highly pure, crystalline product. | Dissolving the purified compound in a suitable solvent and allowing crystals to form. |
Advanced Spectroscopic and Chromatographic Methods for Characterization
Once a purified sample of this compound is obtained, a suite of advanced analytical methods is used to confirm its identity, structure, and purity. sgs.com These techniques provide detailed information at the molecular level. uantwerpen.beox.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like this compound. fepbl.combruker.com NMR provides detailed information about the carbon-hydrogen framework of the molecule. nih.gov
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. mdpi.com Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are crucial for establishing the connectivity between different atoms within the molecule, ultimately allowing for the complete assignment of the structure. mdpi.com The non-destructive nature of NMR is a significant advantage, as it allows the sample to be used for other analyses. fepbl.com
Table 2: Key NMR Experiments for this compound Characterization
| NMR Experiment | Information Provided |
| ¹H NMR | Provides information on the number, type, and connectivity of protons. mdpi.com |
| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. nih.gov |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other. mdpi.com |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms. mdpi.com |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds. mdpi.com |
Mass Spectrometry (MS) and LC-MS/MS for Identification and Quantification
Mass spectrometry (MS) is a powerful technique used for the identification and quantification of compounds based on their mass-to-charge ratio (m/z). rsc.org When coupled with liquid chromatography (LC), as in LC-MS and LC-MS/MS, it becomes a highly sensitive and specific tool for analyzing complex mixtures. perkinelmer.comcreative-proteomics.com
LC-MS allows for the separation of components in a sample by HPLC, followed by their detection by the mass spectrometer. rsc.org This provides the molecular weight of the compound, which is a key piece of information for its identification. creative-proteomics.com Tandem mass spectrometry (LC-MS/MS) takes this a step further by fragmenting the parent ion and analyzing the resulting fragment ions. perkinelmer.com360biolabs.com This fragmentation pattern provides structural information and enhances the selectivity and sensitivity of the analysis, making it ideal for both identification and quantification. perkinelmer.commdpi.com
High-Performance Liquid Chromatography (HPLC) for Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry and is extensively used in the analysis of this compound. moravek.comshimadzu.comwikipedia.org It is a versatile technique used for separation, identification, and quantification. wikipedia.org
For purity analysis, HPLC is used to separate the main compound from any impurities. moravek.comtorontech.com The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram provides a measure of its purity. wikipedia.org HPLC methods are developed to be highly specific and sensitive, allowing for the detection of even trace amounts of impurities. biomedpharmajournal.orgtechnologynetworks.com The choice of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and detection. shimadzu.com
Cell-Based Assays for Biological Activity Evaluation (Non-Clinical)
To understand the biological effects of this compound, non-clinical, cell-based assays are employed. pacificbiolabs.com These in vitro assays provide valuable information on how the compound affects cellular processes. rssl.com
Cell Proliferation Assays (e.g., CASY counter)
Cell proliferation assays are used to determine the effect of a compound on the growth of cells. pacificbiolabs.com One such method utilizes a CASY cell counter, a highly accurate instrument that can measure cell number and viability. bioscience.co.ukcytena.com
In a typical assay, cells are cultured in the presence of varying concentrations of this compound. scispace.com After a specific incubation period, the cells are harvested and analyzed using the CASY counter. fiercepharma.comols-bio.com This instrument uses an electrical current exclusion method to count and differentiate between live and dead cells, providing data on cell proliferation and cytotoxicity. bioscience.co.uk The results can reveal whether this compound inhibits cell growth and at what concentrations these effects occur. scispace.com
Apoptosis Detection Assays (e.g., Annexin V-APC, flow cytometry, caspase activity)
The investigation of this compound's cellular effects often involves determining its capacity to induce programmed cell death, or apoptosis. A suite of analytical techniques is employed to detect and quantify the various stages of this process.
Annexin V-APC and Flow Cytometry: A primary method for detecting early-stage apoptosis is through the use of Annexin V conjugated to a fluorochrome like Allophycocyanin (APC), analyzed via flow cytometry. nih.govfrontiersin.org In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane. biorxiv.org During the initial phases of apoptosis, this membrane asymmetry is lost, and PS translocates to the outer leaflet. biorxiv.org Annexin V is a protein with a high affinity for PS, and when labeled with APC, it can specifically bind to these apoptotic cells. nih.govfrontiersin.org
Flow cytometry is a powerful technique that measures the fluorescence of individual cells as they pass through a laser beam. nih.govmdpi.com By staining a cell population with Annexin V-APC, researchers can quantify the percentage of cells undergoing apoptosis. frontiersin.org Often, a viability dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD) is used concurrently. frontiersin.orgmdpi.com These dyes are excluded by live cells and early apoptotic cells with intact membranes but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. frontiersin.org This dual staining allows for the differentiation between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+). biorxiv.orgresearchgate.netresearchgate.net
Caspase Activity Assays: The apoptotic process is executed by a family of cysteine proteases known as caspases. nih.govdokumen.pub The activation of these enzymes is a hallmark of apoptosis. frontiersin.orgnih.gov Caspase activity assays are designed to measure the function of specific caspases, such as the initiator caspases (caspase-8, caspase-9) and the executioner caspases (caspase-3, caspase-7). nih.govresearchgate.net These assays typically use a synthetic substrate that contains a specific amino acid sequence recognized and cleaved by the caspase of interest. researchgate.net This substrate is conjugated to a reporter molecule, which can be a chromophore or a fluorophore. nih.gov Upon cleavage by the active caspase, the reporter molecule is released, generating a detectable signal that is proportional to the caspase activity in the sample. frontiersin.orgresearchgate.net Luminescence-based assays, such as the Caspase-Glo® kits, provide a highly sensitive method for quantifying caspase activity directly in cell cultures. frontiersin.orgbiorxiv.org
Research Findings: Studies on various steroid glycosides have demonstrated their ability to induce apoptosis in cancer cells. In an in vitro study using 143B osteosarcoma cells, this compound was shown to induce 50% apoptosis within a concentration range of 0.2–1 μM. nih.gov This research highlights the pro-apoptotic potential of this compound. The same study showed that other potent cardiac glycosides induce apoptosis through the activation of caspases-8 and -9. nih.govscispace.com For other cardiac glycosides like ouabain (B1677812) and α-diginoside, apoptosis induction has been confirmed through Annexin V staining and the detection of cleaved caspase-3 and PARP (Poly (ADP-ribose) polymerase), a substrate of active caspase-3. nih.govfrontiersin.orgmdpi.com
Table 1: Apoptotic Induction by Select Steroid Glycosides in 143B Osteosarcoma Cells
| Compound | Class | Concentration for 50% Apoptotic Induction (μM) | Reference |
|---|---|---|---|
| This compound | Cardenolide | 0.2–1 | nih.gov |
| Evomonoside | Cardenolide | 0.05–0.15 | nih.gov |
| Ouabain | Cardenolide | 0.05–0.15 | nih.gov |
| Arenobufagin | Bufadienolide | 0.05–0.15 | nih.gov |
| Proscillaridin A | Bufadienolide | 0.05–0.1 | nih.gov |
Mitochondrial Function Assays (e.g., JC-1)
Mitochondria play a crucial role in the intrinsic pathway of apoptosis. thermofisher.com A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). nih.govnih.gov Therefore, assays that measure mitochondrial function and integrity are vital in understanding the mechanisms of action for compounds like this compound.
JC-1 Assay for Mitochondrial Membrane Potential: The JC-1 assay is a widely used method to assess mitochondrial health by measuring the mitochondrial membrane potential. caymanchem.comresearchgate.net JC-1 is a cationic, lipophilic fluorescent dye that selectively accumulates in mitochondria. caymanchem.comthermofisher.com Its fluorescent properties are dependent on the mitochondrial membrane potential. In healthy, non-apoptotic cells with a high ΔΨm, JC-1 forms aggregates within the mitochondria that emit red fluorescence. caymanchem.comresearchgate.net However, in apoptotic or unhealthy cells where the ΔΨm has collapsed, JC-1 cannot accumulate within the mitochondria and remains in the cytoplasm as monomers that emit green fluorescence. caymanchem.comresearchgate.net
The ratio of red to green fluorescence is therefore directly proportional to the mitochondrial membrane potential and can be used to distinguish between healthy and apoptotic cells. researchgate.net This change in fluorescence can be measured using fluorescence microscopy, a plate reader, or flow cytometry. caymanchem.com A decrease in the red/green fluorescence ratio is indicative of mitochondrial depolarization, a key step in the early stages of apoptosis. thermofisher.com
Research Findings: The induction of apoptosis by many cardiac glycosides is linked to the disruption of mitochondrial function. nih.gov Studies have demonstrated that potent cardiac and steroid glycosides cause a breakdown of the mitochondrial membrane potential in cancer cells. nih.govscispace.com In the same study that evaluated the apoptotic effect of this compound, the most effective compounds were shown to act via the breakdown of the mitochondrial membrane potential, which was associated with the activation of initiator caspases-8 and -9. nih.govscispace.com While the specific effect of this compound on ΔΨm was not singled out, its classification and apoptotic activity alongside these other glycosides suggest it may share this mechanism of action. nih.gov
Table 2: Principle of the JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
| Cellular State | Mitochondrial Membrane Potential (ΔΨm) | JC-1 Dye State | Fluorescence Emission | Indication |
|---|---|---|---|---|
| Healthy / Non-apoptotic | High / Polarized | J-aggregates (in mitochondria) | Red (~590 nm) | Healthy Mitochondria |
| Unhealthy / Apoptotic | Low / Depolarized | Monomers (in cytoplasm) | Green (~529 nm) | Mitochondrial Dysfunction / Apoptosis |
Isotopic Labeling Techniques for Biosynthesis Tracing
Understanding the biosynthetic pathway of a natural product like this compound is fundamental for its potential production through synthetic biology or for modifying its structure. Isotopic labeling is a powerful technique used to elucidate these complex metabolic pathways. nih.govmusechem.com This method involves feeding an organism with a precursor molecule that has been enriched with a stable or radioactive isotope at a specific position. musechem.com
The labeled precursors are incorporated into the organism's metabolic network, and the position and distribution of the isotope in the final natural product can be traced. researchgate.net This information allows researchers to deduce the sequence of enzymatic reactions and the metabolic origins of different parts of the molecule. Common isotopes used for this purpose include Carbon-13 (¹³C), Carbon-14 (B1195169) (¹⁴C), Deuterium (²H), and Nitrogen-15 (¹⁵N). nih.govvscht.cz The labeled final product is isolated and analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which can detect the presence and location of the heavy isotopes. nih.gov
While specific isotopic labeling studies tracing the biosynthesis of this compound are not prominently documented, the general pathways for cardiac glycosides, particularly those from Digitalis and Erysimum species, are well-established through these methods. vscht.cznih.gov this compound is the glucose-lacking derivative of Cheirotoxin, a cardenolide found in plants of the Erysimum genus. biorxiv.orgnih.gov Research on Erysimum cheiranthoides indicates that the leaves are a site of cardenolide biosynthesis. nih.gov Studies on the biosynthesis of related cardiac glycosides, such as digoxin (B3395198) in Digitalis lanata, have utilized ¹⁴C-labeled precursors to trace the formation of the steroid nucleus and the sugar moieties. vscht.cz Similarly, stable isotopes like ¹³C and ²H have been incorporated into ouabain derivatives to study their structure and binding by solid-state NMR. nih.gov These established methodologies are directly applicable to investigating the biosynthesis of this compound, which would involve administering isotopically labeled precursors (e.g., labeled acetate, mevalonate (B85504), or glucose) to Erysimum plants and tracing their incorporation into the final molecule.
Table 3: Common Isotopes and Their Application in Biosynthesis Studies
| Isotope | Type | Typical Labeled Precursor | Analytical Method | Information Gained |
|---|---|---|---|---|
| Carbon-14 (¹⁴C) | Radioactive | [¹⁴C]-Acetate, [¹⁴C]-Mevalonate | Scintillation Counting, Autoradiography | General incorporation and pathway tracing |
| Carbon-13 (¹³C) | Stable | [¹³C]-Glucose, [¹³C]-Acetate | Mass Spectrometry (MS), NMR Spectroscopy | Precise location of carbon atoms from precursors |
| Deuterium (²H) | Stable | ²H₂O, Labeled amino acids | Mass Spectrometry (MS), NMR Spectroscopy | Tracing of reduction/oxidation steps and hydrogen sources |
| Nitrogen-15 (¹⁵N) | Stable | [¹⁵N]-Ammonium salts, [¹⁵N]-Amino acids | Mass Spectrometry (MS), NMR Spectroscopy | Tracing the origin of nitrogen atoms in alkaloids and other N-containing compounds |
Advanced Research Perspectives and Future Directions for Desglucocheirotoxin
Investigation of Desglucocheirotoxin (B1258264) as a Biochemical Probe for Cellular Pathways
A biochemical probe is a small molecule utilized to selectively interact with and modulate the function of a specific protein target, thereby helping to elucidate that target's role within complex cellular systems. promega.comwikipedia.org The established mechanism of action for cardiac glycosides—inhibition of the Na+/K+-ATPase ion pump—positions this compound as a prime candidate for development into a highly specific biochemical probe. nih.gov
The utility of a chemical probe hinges on characteristics such as high potency, target selectivity, and a well-understood mechanism of action. promega.comeubopen.org Research in this area would focus on quantifying these properties for this compound. By inhibiting Na+/K+-ATPase, the compound can be used to investigate the diverse downstream cellular events that are triggered, including alterations in intracellular calcium levels and the activation of multiple signal transduction pathways. nih.gov
Future research could involve the synthesis of modified this compound molecules tagged with fluorescent or radioactive labels. genome.gov These tagged probes would enable direct visualization of the compound's interaction with the Na+/K+-ATPase in living cells, tracking its subcellular localization and providing a powerful tool to study the dynamics of this essential ion pump. Such investigations are critical for validating the pump's role in various physiological and pathological states, from cardiovascular function to cancer cell proliferation. nih.govpromega.com
Table 1: Framework for Developing this compound as a Biochemical Probe
| Research Phase | Objective | Methodology | Expected Outcome |
|---|---|---|---|
| Target Validation & Potency | Confirm and quantify the binding affinity and inhibitory potency of this compound on Na+/K+-ATPase. | Biochemical assays (e.g., enzyme inhibition kinetics) and biophysical methods (e.g., surface plasmon resonance). | Precise IC50 and Kd values, confirming high-affinity interaction. |
| Selectivity Profiling | Assess the selectivity of this compound for its primary target against other related ATPases and ion pumps. | Broad-panel screening against a library of related protein targets. | A selectivity profile demonstrating specificity for Na+/K+-ATPase. |
| Cellular Target Engagement | Demonstrate that the probe interacts with its target in a live-cell environment. | Cellular thermal shift assays (CETSA) or BRET-based target engagement assays. promega.com | Confirmation of intracellular target binding and functional modulation. |
| Probe Derivatization | Synthesize labeled versions of this compound for visualization studies. | Chemical synthesis to attach fluorescent dyes (e.g., fluorescein) or radioactive isotopes. | Functional probes for use in fluorescence microscopy or autoradiography to study cellular pathways. |
Potential for Biotechnological Production and Engineering of Biosynthetic Pathways
The natural sourcing of this compound from plants is often inefficient and subject to environmental variability. slideshare.net Biotechnological production offers a promising alternative, enabling sustainable and scalable synthesis in engineered microbial hosts. dtu.dkeurekalert.org This approach involves identifying the complete biosynthetic pathway of the molecule in its native plant and reconstructing it within a microbial chassis such as Escherichia coli or Saccharomyces cerevisiae (yeast). dtu.dkbiorxiv.org
The biosynthesis of a complex steroid glycoside like this compound involves a multi-step enzymatic cascade. While the precise pathway for this compound is not fully elucidated, research into the biogenesis of related cardiac glycosides provides a foundational roadmap. nih.gov The initial steps would involve genomic and transcriptomic analysis of source plants like A. toxicaria to identify the genes encoding the necessary enzymes (e.g., polyketide synthases, cytochrome P450s, glycosyltransferases).
Once identified, these genes can be assembled into an artificial pathway in a host microorganism. dtu.dk This platform not only allows for the production of this compound but also opens the door to "pathway engineering." By introducing or modifying enzymes in the pathway, it becomes possible to generate novel analogues of this compound with potentially improved or different biological activities, a strategy that is difficult to achieve through traditional chemical synthesis. biorxiv.org
Chemoinformatic and Systems Biology Approaches to Understand Network Effects
Chemoinformatics and systems biology are computational disciplines that can provide profound insights into the function of a molecule like this compound at a network level. isbscience.orgntnu.edu Chemoinformatics utilizes the known chemical structure of this compound, available in databases like PubChem and ChEBI, to predict its physicochemical properties, potential off-target interactions, and structure-activity relationships by comparing it to vast libraries of other compounds. nih.govebi.ac.uk
Systems biology takes a more holistic view, aiming to understand how the perturbation of a single target (Na+/K+-ATPase) by this compound ripples through the entire cellular network. isbscience.orgyoutube.com This is achieved by integrating multiple layers of "omics" data (genomics, proteomics, metabolomics) from cells treated with the compound. nih.gov A compelling example of this approach comes from a metabolomics study in Pacific white shrimp, which found that dietary changes led to an increase in the metabolite this compound. researchgate.netresearchgate.net This unexpected finding suggests that the compound is integrated into broader metabolic networks, potentially related to lipid metabolism or gut ecology, far beyond its canonical role as a cardiotonic agent. researchgate.net
Future research using a systems biology framework would involve treating various cell types with this compound and mapping the global changes in gene expression, protein levels, and metabolite concentrations. This data would be used to construct computational models of the cellular response, potentially revealing new biological functions, predicting systemic effects, and identifying novel therapeutic opportunities. ntnu.edu
Comparative Biological Studies with Other Cardiac Glycosides for Fundamental Insights
This compound belongs to the large and diverse family of cardiac glycosides. hmdb.ca Comparative studies that place it alongside well-characterized members of this family, such as Digoxin (B3395198), Ouabain (B1677812), and its parent compound Convallatoxin, are essential for understanding its unique biological profile. researchgate.netuconn.edu Such studies help to dissect the structure-activity relationships (SAR) that govern the potency and specificity of these molecules.
By systematically evaluating this compound against a panel of other cardiac glycosides in various biological assays (e.g., Na+/K+-ATPase inhibition, cytotoxicity across different cell lines, induction of specific signaling pathways), researchers can build a comprehensive picture of its relative strengths and specificities. This knowledge is fundamental to identifying the most promising applications for the compound.
Table 2: Comparative Profile of Selected Cardiac Glycosides
| Compound | Aglycone (Steroid Core) | Sugar Moiety | Known Natural Source(s) | Key Research Finding |
|---|---|---|---|---|
| This compound | Strophanthidin (B154792) | L-Rhamnose | Convallaria majalis, Antiaris toxicaria nih.gov | Identified as a regulated metabolite in shrimp, suggesting broader metabolic roles. researchgate.net |
| Convallatoxin | Strophanthidin | L-Rhamnose-Glucose | Convallaria majalis researchgate.net | Parent compound of this compound; highly active but poorly absorbed. slideshare.net |
| Digoxin | Digitoxigenin | Tris-Digitoxose | Digitalis lanata nih.gov | Widely used clinically; differs from Digitoxin (B75463) by one hydroxyl group, affecting its pharmacokinetics. uconn.edu |
| Ouabain | Ouabagenin (B150419) | L-Rhamnose | Strophanthus gratus, Acokanthera spp. nih.gov | A classic Na+/K+-ATPase inhibitor; shows potent anti-proliferative effects in cancer cell studies. nih.gov |
| Proscillaridin A | Scillarenin (a bufadienolide) | L-Rhamnose | Drimia maritima (Sea Squill) researchgate.net | A bufadienolide-type glycoside that displays very strong apoptotic and anti-proliferative effects. nih.gov |
Unexplored Biological Activities and Ecological Roles of this compound
While the cardiotonic and cytotoxic activities of cardiac glycosides are well-documented, the full spectrum of their biological effects remains largely unexplored. nih.govresearchgate.net Phytochemicals are often multifunctional, and future research on this compound should investigate its potential in other therapeutic areas, such as antiviral, anti-inflammatory, or immunomodulatory applications. mdpi.com The emerging link between cardiac glycosides and the modulation of cancer cell signaling pathways makes this a particularly fertile ground for new discoveries. nih.govnih.gov
The ecological role of this compound is another critical area for investigation. In plants, secondary metabolites are key components of their defense systems against herbivores, insects, and microbial pathogens. mdpi.comcannalib.eu The potent toxicity of plants like Antiaris toxicaria (the "Upas tree"), a source of arrow poisons, and the well-known poisonous nature of Lily of the Valley strongly suggest that this compound functions as a defensive chemical. nih.govslideshare.net
Future ecological studies could explore this role directly by:
Investigating the deterrent or toxic effects of purified this compound on relevant herbivores and pathogens.
Studying the regulation of its biosynthesis in the plant in response to ecological stressors like insect feeding or fungal infection.
Examining its potential allelopathic effects on competing plant species.
Methodological Advancements in this compound Isolation and Analysis
Progress in analytical chemistry provides powerful new tools for the study of natural products like this compound. While traditional isolation relied on laborious, multi-step fractionation procedures, modern methods offer vastly improved speed, resolution, and sensitivity. nih.govnih.gov
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS), are central to modern workflows. researchgate.netspirochem.com LC-MS/MS platforms are indispensable for both the purification of this compound from complex plant extracts and its sensitive quantification in biological samples, as was required for the shrimp metabolomics study. researchgate.netresearchgate.netnih.gov
Future research will likely incorporate even more advanced technologies. For instance, preparative supercritical fluid chromatography (SFC) offers a green chemistry alternative for purification. spirochem.com The development of specific immunoassays (like ELISA) could provide rapid and high-throughput screening of plant extracts or biological fluids for the presence of this compound. nih.gov Furthermore, advances in NMR spectroscopy continue to lower the sample requirements for complete structural elucidation, facilitating the characterization of minor glycosides that may be present alongside this compound in its natural sources.
Table 3: Evolution of Methodologies for this compound Research
| Process | Traditional Method | Advanced Method | Advantage of Advanced Method |
|---|---|---|---|
| Isolation | Bulk solvent extraction followed by gravity-column chromatography. nih.gov | Bioassay-guided fractionation using preparative HPLC or SFC. spirochem.com | Higher purity, faster separation, reduced solvent consumption. |
| Enrichment | Liquid-liquid extraction. nih.gov | Solid-phase extraction (SPE), hydrophilic interaction liquid chromatography (HILIC). nih.govnih.gov | Greater selectivity for glycosides, cleaner samples. |
| Quantification | Thin-layer chromatography (TLC) with densitometry. nih.gov | UHPLC coupled to tandem mass spectrometry (LC-MS/MS). researchgate.net | Exceptional sensitivity and specificity, enabling trace-level detection in complex matrices. |
| Structural Elucidation | Chemical degradation and 1D NMR. | 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS). nih.gov | Unambiguous structure determination with minimal sample quantity. |
Mentioned Compounds
Q & A
Q. How can researchers improve reproducibility when publishing this compound studies?
- Methodological Answer :
- FAIR Data Principles : Share raw spectra, assay protocols, and analysis code in repositories like Zenodo.
- MIAME Compliance : Detail experimental conditions (e.g., cell passage number, serum batch) in supplementary materials .
Ethical & Collaborative Considerations
Q. What ethical guidelines apply to sourcing this compound from endangered plant species?
- Methodological Answer : Follow Nagoya Protocol requirements for access/benefit-sharing. Use synthetic biology (e.g., yeast heterologous expression) as an alternative. Document ethical approvals and material transfer agreements (MTAs) in the manuscript .
Q. How should interdisciplinary teams allocate tasks in this compound research?
- Methodological Answer : Use project management tools (e.g., Gantt charts) to assign roles:
- Chemists : Synthesis/characterization.
- Biologists : Bioassays.
- Data Scientists : Bioinformatics/statistics. Hold weekly sync meetings to align milestones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
